Cas no 669713-65-9 (ANTHRANILIC ACID, N-BOC-N-PHENYL)

ANTHRANILIC ACID, N-BOC-N-PHENYL structure
669713-65-9 structure
商品名:ANTHRANILIC ACID, N-BOC-N-PHENYL
CAS番号:669713-65-9
MF:C18H19NO4
メガワット:313.347765207291
MDL:MFCD03426358
CID:965020

ANTHRANILIC ACID, N-BOC-N-PHENYL 化学的及び物理的性質

名前と識別子

    • ANTHRANILIC ACID, N-BOC-N-PHENYL
    • 2-(TERT-BUTOXYCARBONYL-PHENYL-AMINO)-BENZOIC ACID
    • 2-(tert-butoxycarbonylphenylamino)benzoic acid
    • AC1MBVEQ
    • AG-A-33009
    • CTK7G2206
    • KB-224598
    • n-boc-n-phenylanthranilic acid
    • MDL: MFCD03426358
    • インチ: InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(20)21/h4-12H,1-3H3,(H,20,21)
    • InChIKey: PIHWFMXIQDTWGF-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O

計算された属性

  • せいみつぶんしりょう: 313.13147
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • PSA: 66.84

ANTHRANILIC ACID, N-BOC-N-PHENYL セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • ちょぞうじょうけん:Room temperature

ANTHRANILIC ACID, N-BOC-N-PHENYL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
011423-5g
2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
669713-65-9 97%
5g
£729.00 2022-03-01
Fluorochem
011423-250mg
2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
669713-65-9 97%
250mg
£87.00 2022-03-01
Alichem
A019094736-5g
2-((tert-Butoxycarbonyl)(phenyl)amino)benzoic acid
669713-65-9 97%
5g
$648.00 2023-09-01
Enamine
EN300-7420460-1.0g
2-{[(tert-butoxy)carbonyl](phenyl)amino}benzoic acid
669713-65-9 95.0%
1.0g
$428.0 2025-03-11
AstaTech
56120-1/G
N-BOC-N-PHENYLANTHRANILIC ACID
669713-65-9 97%
1/G
$185 2022-06-01
Enamine
EN300-7420460-2.5g
2-{[(tert-butoxy)carbonyl](phenyl)amino}benzoic acid
669713-65-9 95.0%
2.5g
$838.0 2025-03-11
eNovation Chemicals LLC
Y1237635-250mg
ANTHRANILIC ACID, N-BOC-N-PHENYL
669713-65-9 97%
250mg
$260 2024-06-06
1PlusChem
1P00FBCZ-1g
ANTHRANILIC ACID, N-BOC-N-PHENYL
669713-65-9 97%
1g
$232.00 2025-02-27
abcr
AB168832-100mg
Anthranilic acid, N-Boc-N-phenyl, 97%; .
669713-65-9 97%
100mg
€172.40 2024-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242354-1g
2-((tert-Butoxycarbonyl)(phenyl)amino)benzoicacid
669713-65-9 97%
1g
¥2077.00 2024-05-04

ANTHRANILIC ACID, N-BOC-N-PHENYL 関連文献

ANTHRANILIC ACID, N-BOC-N-PHENYLに関する追加情報

Introduction to ANTHRANILIC ACID, N-BOC-N-PHENYL (CAS No. 669713-65-9) and Its Emerging Applications in Chemical Biology

The compound ANTHRANILIC ACID, N-BOC-N-PHENYL (CAS No. 669713-65-9) represents a significant advancement in the realm of chemical biology, particularly in the synthesis and functionalization of heterocyclic compounds. This derivative of anthranilic acid, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position and coupled with a phenyl moiety, has garnered attention for its versatile applications in pharmaceutical research and drug development. The unique structural features of this molecule contribute to its reactivity, stability, and potential utility in modulating biological pathways.

ANTHRANILIC ACID, N-BOC-N-PHENYL is synthesized through a carefully orchestrated series of chemical reactions that ensure the preservation of the Boc protecting group while introducing the phenyl ring at the appropriate position. The Boc group serves as an essential protecting agent for the amine functionality, preventing unwanted side reactions during multi-step syntheses. This protection-deprotection strategy is a cornerstone in medicinal chemistry, allowing chemists to manipulate reactive sites with precision.

The phenyl group appended to the anthranilic acid backbone introduces additional electronic and steric properties that can influence the compound's interactions with biological targets. Anthranilic acid itself is a well-known intermediate in organic synthesis and has been explored for its pharmacological properties. Its derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. The introduction of the Boc-N-phenyl modification expands upon these properties, making ANTHRANILIC ACID, N-BOC-N-PHENYL a promising candidate for further investigation.

Recent research has highlighted the role of anthranilic acid derivatives in addressing neurological disorders. Studies have demonstrated that certain modifications of anthranilic acid can modulate neurotransmitter systems, offering potential therapeutic benefits in conditions such as depression and anxiety. The Boc-N-phenyl derivative, with its enhanced stability and controlled reactivity, may provide a more efficient scaffold for designing novel neuroactive compounds.

In addition to its neurological applications, ANTHRANILIC ACID, N-BOC-N-PHENYL has shown promise in anti-cancer research. The phenyl ring can serve as a recognition element for binding to specific cancer-related proteins or enzymes. By leveraging computational modeling and high-throughput screening techniques, researchers are identifying lead compounds that can disrupt oncogenic pathways. The Boc protection ensures that the nitrogen site remains available for further functionalization, allowing for the creation of highly specific inhibitors.

The compound's utility extends to material science as well. Its aromatic structure and functional groups make it an attractive candidate for developing advanced polymers and coatings with tailored properties. For instance, incorporating ANTHRANILIC ACID, N-BOC-N-PHENYL into polymer matrices can enhance thermal stability and mechanical strength. These materials find applications in aerospace, automotive industries, and electronics where performance under extreme conditions is critical.

From a synthetic chemistry perspective, ANTHRANILIC ACID, N-BOC-N-PHENYL exemplifies the elegance of protecting group strategies in complex molecule synthesis. The Boc group not only shields the amine but also provides a convenient handle for further derivatization via deprotection under mild acidic conditions. This allows chemists to introduce additional functional groups or linkers without compromising the integrity of other parts of the molecule.

The integration of computational methods has further accelerated the discovery process for derivatives like ANTHRANILIC ACID, N-BOC-N-PHENYL. Molecular docking simulations enable researchers to predict binding affinities and interactions with biological targets with high accuracy. These predictions guide experimental design and help prioritize compounds for further validation in vitro and in vivo.

The pharmaceutical industry continues to invest heavily in developing novel therapeutics based on heterocyclic compounds due to their diverse biological activities and synthetic accessibility. ANTHRANILIC ACID, N-BOC-N-PHENYL stands out as a versatile building block that can be modified to address various therapeutic needs. Its ability to serve as a scaffold for drug discovery underscores its importance in modern medicinal chemistry.

In conclusion,ANTHRANILIC ACID, N-BOC-N-PHENYL (CAS No. 669713-65-9) represents a significant advancement in chemical biology with broad applications across pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex biological challenges.

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Amadis Chemical Company Limited
(CAS:669713-65-9)ANTHRANILIC ACID, N-BOC-N-PHENYL
A13583
清らかである:99%/99%
はかる:1g/5g
価格 ($):172.0/820.0